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The crystal structure of the T2R-TTL-Cevipabulin complex (PDB ID: 7CLD), determined at 2.61 Å

resolution, reveals a novel mechanism of action for cevipabulin, a clinical candidate antitumor agent [1] [2]

[3]. The structure shows that cevipabulin binds to two distinct sites on the tubulin heterodimer [1]:

The Vinblastine Site: Located at the interdimer interface between β1- and α2-tubulin. Binding here
was expected and is associated with microtubule-stabilizing properties [1].

A Novel Seventh Site: A previously unknown binding pocket on α-tubulin, at the intradimer interface
between α2- and β2-tubulin. This binding is responsible for the drug's unique tubulin degradation
effect [1].

At this novel site, cevipabulin binding induces a conformational change in the αT5 loop, making the

otherwise non-exchangeable GTP on α-tubulin susceptible to exchange. This action reduces the stability of

the tubulin heterodimer, leading to its proteasomal degradation [1].

Quantitative Data Summary

The table below consolidates key quantitative data from the 7CLD entry and related studies for quick

reference.
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Data Category Parameter Value / Detail
Source /
Context

Crystallographic
Data

PDB ID 7CLD [2] [3]

Resolution 2.611 Å [1] [3]

Space Group P212121 [1]

Cell Dimensions (a, b, c) a=104.4 Å, b=160.8 Å,

c=174.8 Å

[1]

Rwork / Rfree 20.7% / 25.8% [1]

Complex
Composition

α-Tubulin Chains A, C (450 residues each) [3]

β-Tubulin Chains B, D (445 residues each) [3]

Stathmin-4 (RB3) Chain E (143 residues) [3]

Tubulin Tyrosine Ligase (TTL) F (384 residues) [3]

Cellular EC50 (HeLa) Cevipabulin-induced Tubulin
Degradation

~100 nM (from
immunoblot)

[1]

Experimental Protocols & Methodologies

The key findings on cevipabulin are supported by several rigorous experimental approaches:

Protein Complex Crystallization: The T2R-TTL complex (two tubulin heterodimers, one stathmin-
like protein RB3, and one tubulin tyrosine ligase) was crystallized. Cevipabulin was introduced via

soaking into the crystals, and the structure was solved using X-ray crystallography [1] [3].
Cell-Based Tubulin Degradation Assay: Cancer cell lines (e.g., HeLa, HCT116) were treated with

cevipabulin. Tubulin protein levels were quantified through immunoblotting and label-free
quantitative proteomics, confirming a dose- and time-dependent decrease in α- and β-tubulin [1].

Mechanism of Degradation Analysis:
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Quantitative PCR (qPCR): Used to verify that tubulin mRNA levels were unaffected, indicating

a post-transcriptional mechanism [1].
Proteasome Inhibition: Treatment with MG132, a proteasome inhibitor, completely blocked

cevipabulin-induced tubulin reduction, confirming a proteasome-dependent pathway [1].
Competitive Binding Assays: Early studies used competition with radiolabeled vinblastine to initially

characterize cevipabulin's binding to the vinblastine site [1].

Cevipabulin's Binding Sites on Tubulin

The following diagram, generated with Graphviz, illustrates the structural context of cevipabulin's dual

binding sites within the tubulin heterodimer, based on the 7CLD structure [1].
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Diagram 1: Cevipabulin (red) binds simultaneously to the vinblastine site on β-tubulin and a novel seventh

site on α-tubulin [1].

Tubulin Degradation Mechanism

The discovery of the novel seventh site explains cevipabulin's unique ability to induce tubulin degradation.

The diagram below outlines the proposed mechanistic pathway triggered by cevipabulin binding [1].

1. Cevipabulin Binding

2. αT5 Loop Conformational Change

3. GTP becomes exchangeable

4. Tubulin heterodimer destabilized

5. Proteasomal Degradation

6. Reduced cellular tubulin levels

Novel 7th Site
on α-Tubulin
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Diagram 2: Proposed mechanism by which cevipabulin binding to the novel α-tubulin site leads to

proteasomal degradation of the tubulin heterodimer [1].

Research Implications

The 7CLD structure provides a foundation for a new generation of antimicrotubule drugs. The novel seventh

site on α-tubulin offers several strategic advantages [1]:

Overcoming Resistance: Since most clinical tubulin inhibitors target β-tubulin, and resistance often

arises from βIII-tubulin overexpression, targeting α-tubulin provides a promising alternative pathway
to circumvent resistance [1].

Rational Drug Design: The elucidation of this novel binding pocket enables the structure-based
design of new chemical entities specifically engineered to be tubulin degraders, a distinct

mechanism from classical stabilization or destabilization [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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